

Introduction: The Strategic Importance of 1-Chloro-3,4-difluorobenzene

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Compound of Interest

Compound Name: 1-Chloro-3,4-difluorobenzene

Cat. No.: B1582247

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1-Chloro-3,4-difluorobenzene is a halogenated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its unique molecular structure, featuring a chlorinated and difluorinated benzene ring, imparts specific reactivity and stability, making it a valuable intermediate in the synthesis of complex organic molecules[1][2]. In the realm of drug development, it serves as a critical building block for active pharmaceutical ingredients (APIs), where the inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability[2][3][4]. Its applications also extend to the formulation of advanced agrochemicals, such as herbicides and pesticides, and in materials science for creating specialty polymers and coatings with high thermal stability and chemical resistance[1][2][3].

This guide provides a comprehensive overview of the core physical properties of **1-Chloro-3,4-difluorobenzene**, outlines validated experimental protocols for their determination, and offers insights into the practical application of this data for research and development.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is confirming its structure and identity. The arrangement of the chloro and fluoro substituents on the benzene ring dictates its reactivity and physical behavior.

Caption: Molecular Structure of **1-Chloro-3,4-difluorobenzene**.

Table 1: Compound Identification

Identifier	Value	Source(s)
CAS Number	696-02-6	[1][5]
Molecular Formula	C ₆ H ₃ ClF ₂	[1][2]
Molecular Weight	148.54 g/mol	[1][6]
MDL Number	MFCD00042572	[1][2]
PubChem ID	136519	[1][2]

| Synonyms | 4-Chloro-1,2-difluorobenzene, 3,4-Difluorochlorobenzene [[6] |

Core Physical Properties

The physical properties of a compound are paramount for its application in synthesis, dictating reaction conditions, purification methods, and safe handling procedures. **1-Chloro-3,4-difluorobenzene** is a clear, colorless to light yellow liquid at room temperature[1][6][7].

Table 2: Quantitative Physical and Chemical Properties

Property	Value	Conditions	Source(s)
Appearance	Clear colorless to light yellow liquid	Ambient	[6][7]
Boiling Point	126 - 127 °C	at 1 atm (lit.)	[1][5][6]
Density	1.33 - 1.4 g/cm ³ (g/mL)	at 25 °C (lit.)	[5][6][7]
Refractive Index (n _D)	1.475 - 1.48	at 20 °C	[1][5][6]
Flash Point	96 °F (35.6 °C)	Closed Cup	[6][8]
Storage Temperature	Room Temperature	-	[1][2][9]

| XLogP3 | 2.9 | - [[6] |

Spectroscopic Profile

While this guide focuses on physical properties, spectroscopic data is the definitive method for structural confirmation. Researchers should reference established databases for comprehensive spectra.

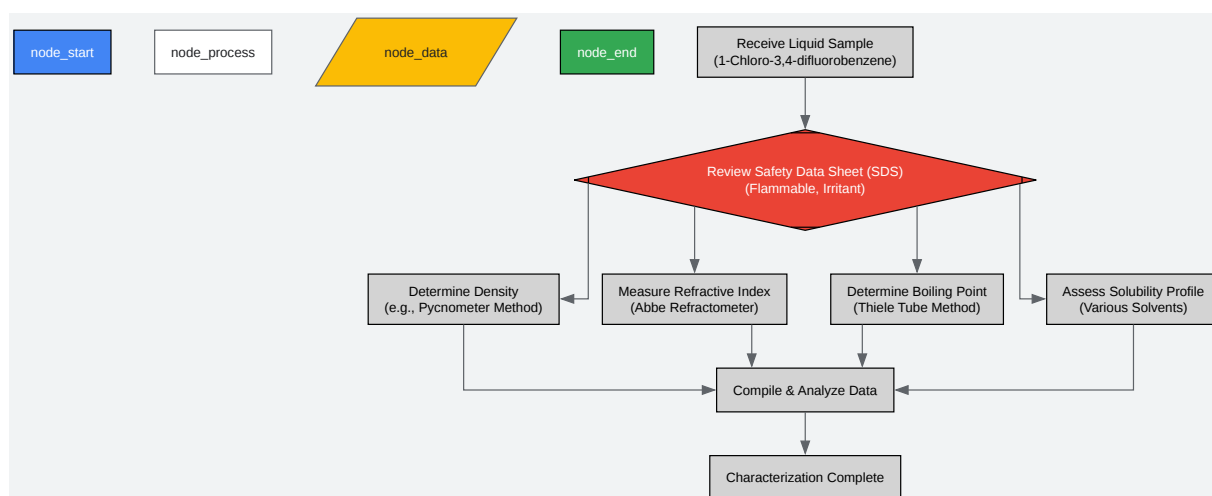
- Nuclear Magnetic Resonance (NMR): ^1H NMR, ^{13}C NMR, and ^{19}F NMR are essential for confirming the substitution pattern on the aromatic ring[7][10].
- Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition[7][11].
- Infrared (IR) Spectroscopy: Reveals characteristic vibrations of C-F, C-Cl, and aromatic C-H and C=C bonds[11].

Experimental Determination of Key Physical Properties

Accurate and reproducible measurement of physical properties is a cornerstone of chemical research. The following section details standardized, self-validating protocols for determining the boiling point, density, and solubility of liquid compounds like **1-Chloro-3,4-difluorobenzene**.

Workflow for Physical Property Characterization

A systematic approach ensures that all necessary data is collected efficiently and accurately. The following workflow represents a logical sequence for characterizing a liquid sample.



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Caption: Logical workflow for physical property determination.

Protocol 1: Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure^[12]. Its determination is crucial for purification via distillation and as an indicator of purity^[13]^[14].

Rationale: The Thiele tube is designed for uniform heating of a liquid bath, ensuring a slow and steady temperature increase. A small, inverted capillary tube traps the sample's vapor. At the boiling point, the vapor pressure inside the capillary overcomes the atmospheric pressure,

releasing a rapid and continuous stream of bubbles[12][15]. This provides a sharp, observable endpoint.

Methodology:

- Preparation: Place a few milliliters of **1-Chloro-3,4-difluorobenzene** into a small fusion tube.
- Capillary Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the fusion tube containing the liquid sample[15].
- Apparatus Setup: Attach the fusion tube to a thermometer. The bulb of the thermometer should be level with the fusion tube.
- Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently and slowly[12].
- Observation: As the temperature rises, air trapped in the capillary will slowly bubble out. Note the temperature at which a rapid, continuous stream of bubbles emerges from the open end of the capillary tube. This is the boiling point[12].
- Validation: For accuracy, allow the apparatus to cool slightly. The temperature at which the liquid re-enters the capillary tube should be very close to the observed boiling point. Repeat the determination until consistent values (within 1-2°C) are obtained.

Protocol 2: Solubility Assessment

Understanding a compound's solubility is fundamental for designing reaction media, extraction procedures, and purification (crystallization) protocols[16]. The principle of "like dissolves like" is the guiding heuristic: polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents[17].

Rationale: By testing solubility in a range of solvents with varying polarities and pH, one can infer the structural characteristics of the compound. For instance, solubility in aqueous acid or base can indicate the presence of basic or acidic functional groups, respectively[18][19].

Methodology:

- **Sample Preparation:** In a series of labeled small test tubes, add approximately 25 mg of **1-Chloro-3,4-difluorobenzene** to each.
- **Solvent Addition:** To each test tube, add 0.75 mL of a different solvent in small portions. Shake vigorously after each addition[18]. Use a range of solvents, such as:
 - Water (polar, protic)
 - Hexane (non-polar)
 - Toluene (non-polar, aromatic)
 - Ethanol (polar, protic)
 - Acetone (polar, aprotic)
 - 5% aq. HCl (to test for basic functional groups)
 - 5% aq. NaOH (to test for acidic functional groups)
- **Observation:** Record whether the compound is soluble (forms a single homogeneous phase), partially soluble, or insoluble (remains as a separate phase) in each solvent[16].
- **Interpretation:** Based on its structure (a relatively non-polar aromatic halide), **1-Chloro-3,4-difluorobenzene** is expected to be insoluble in water but soluble in non-polar organic solvents like hexane, toluene, and ether.

Safety and Handling Considerations

A discussion of physical properties for laboratory use is incomplete without addressing safety. **1-Chloro-3,4-difluorobenzene** is a flammable liquid and vapor[6][20][21]. It is also harmful if swallowed and causes skin and serious eye irritation[20][22].

- **Handling:** Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[22].
- **Storage:** Keep the container tightly closed and store in a cool, dry, well-ventilated area away from sources of ignition[5][20][22].

- Fire: Use carbon dioxide, dry chemical powder, or foam to extinguish fires[22].

Conclusion

1-Chloro-3,4-difluorobenzene is a versatile chemical intermediate with well-defined physical properties that are critical to its application in pharmaceutical and agrochemical synthesis. The data and protocols presented in this guide provide a robust framework for researchers and scientists to handle, characterize, and utilize this compound effectively and safely. Adherence to systematic experimental workflows and a thorough understanding of the principles behind these measurements are essential for generating reliable, high-quality data in a research and development setting.

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- To cite this document: BenchChem. [Introduction: The Strategic Importance of 1-Chloro-3,4-difluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582247#physical-properties-of-1-chloro-3-4-difluorobenzene]

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